2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, also known as ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by binding to their regulatory domains . This binding inhibits the kinase activity of JAK1 and TYK2, thereby preventing the downstream signaling of proinflammatory cytokines .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by this compound affects the IL-12 and IL-23 signaling pathways . These pathways are involved in the pathogenesis of multiple inflammatory and autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[32It has been reported that the compound is orally bioavailable . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models . These effects are likely due to the compound’s inhibition of JAK1 and TYK2, and the subsequent disruption of proinflammatory cytokine signaling .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(18-11-21-16-3-1-2-4-17(16)22-18)24-13-5-6-14(24)10-15(9-13)23-8-7-20-12-23/h1-4,7-8,11-15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELBSIDJDANTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.